Ack1 inhibitor 37

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ack1 inhibitor 37 is a chemical compound designed to inhibit the activity of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase involved in various cellular processes such as growth, proliferation, and migration. ACK1 has been identified as a promising target for cancer therapy due to its role in oncogenic signaling pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ack1 inhibitor 37 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route may vary depending on the desired structural features and functional groups of the inhibitor. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions: Ack1 inhibitor 37 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Breast Cancer

Recent studies have shown that Ack1 inhibitor 37 effectively inhibits breast cancer cell proliferation by targeting specific signaling pathways. It has been demonstrated to have an IC50 value of approximately 13 nM in vitro, indicating potent inhibitory activity against Ack1 . The compound's ability to modulate the G2/M transition is particularly relevant for treating hormone receptor-positive breast cancers.

Prostate Cancer

In prostate cancer models, Ack1 plays a critical role in the progression to castration-resistant states. Inhibition with this compound significantly reduced sphere formation in prostate cancer stem cells (PCSCs), suggesting its potential as a therapeutic target to prevent tumor recurrence following hormone therapy . The compound induced apoptosis in CD44+PSA−/lo PCSCs, highlighting its efficacy in targeting resistant cancer populations.

Lung Cancer

In non-small cell lung cancer (NSCLC), Ack1 has been associated with increased tumor growth and metastasis. Studies indicate that inhibition of Ack1 can sensitize NSCLC cells to other treatments, such as MEK and AKT inhibitors, enhancing their overall therapeutic efficacy . The combination of Ack1 inhibitors with autophagy inhibitors has shown promise in improving treatment outcomes in lung adenocarcinoma models.

Autoimmune Disease Applications

Ack1 is implicated in the regulation of inflammatory responses through Toll-like receptor (TLR) pathways. Research indicates that pharmacological inhibition of Ack1 can alleviate conditions associated with autoimmune diseases. For instance, using this compound has demonstrated protective effects against lipopolysaccharide (LPS)-induced endotoxin shock in murine models . This suggests that targeting Ack1 may offer new avenues for treating autoimmune disorders characterized by excessive inflammation.

Case Studies and Experimental Findings

Mécanisme D'action

Ack1 inhibitor 37 can be compared with other similar compounds, such as:

Dasatinib: A multikinase inhibitor that targets ACK1 among other kinases. It has shown efficacy in inhibiting cancer cell proliferation but may have broader off-target effects.

AIM-100: A specific ACK1 inhibitor that has been extensively studied for its anticancer properties.

Uniqueness: this compound is unique in its selective inhibition of ACK1, making it a valuable tool for studying the specific role of ACK1 in various cellular processes and its potential as a targeted cancer therapy .

Comparaison Avec Des Composés Similaires

- Dasatinib

- AIM-100

- Bosutinib

- Sunitinib

Activité Biologique

Ack1 (Activated Cdc42-associated kinase 1) is a non-receptor tyrosine kinase that plays a significant role in various cellular processes, including cell proliferation, survival, and migration. Inhibition of Ack1 has emerged as a promising therapeutic strategy for several diseases, particularly cancer and autoimmune disorders. This article focuses on the biological activity of Ack1 inhibitor 37, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.

This compound functions by selectively inhibiting the kinase activity of Ack1, thereby preventing its phosphorylation of downstream targets involved in critical signaling pathways. This inhibition disrupts various cellular processes associated with tumor growth and immune responses.

Key Mechanisms:

- Inhibition of Phosphorylation : this compound effectively blocks the phosphorylation of key substrates such as the androgen receptor (AR) at tyrosine 267, which is critical for the progression of androgen-independent prostate cancer .

- Impact on TLR Signaling : Studies have shown that inhibiting Ack1 can significantly reduce the activation of Toll-like receptors (TLRs), which are crucial in mediating inflammatory responses and autoimmune conditions .

- Synergistic Effects with Other Therapies : In non-small cell lung cancer (NSCLC) models, this compound has demonstrated synergistic effects when combined with EGFR tyrosine kinase inhibitors (TKIs), enhancing apoptosis and delaying drug resistance .

Efficacy in Preclinical Models

Numerous preclinical studies have evaluated the efficacy of this compound across different models, highlighting its potential in treating various diseases.

Table 1: Summary of Preclinical Studies on this compound

Case Studies

Several case studies have been documented to illustrate the therapeutic potential and biological activity of this compound.

-

Lupus Model Study :

- Objective : To evaluate the impact of Ack1 inhibition on autoimmunity.

- Method : BALB/cByJ mice were treated with pristane to induce lupus-like symptoms, followed by weekly injections of Ack1 inhibitors.

- Results : The study found that inhibiting Ack1 led to a significant reduction in autoantibody production and ameliorated symptoms associated with systemic lupus erythematosus (SLE) .

-

NSCLC Resistance Study :

- Objective : To assess the role of Ack1 inhibition in overcoming resistance to EGFR TKIs.

- Method : NSCLC cell lines with acquired resistance to osimertinib were treated with both osimertinib and this compound.

- Results : The combination therapy significantly reduced cell viability and induced apoptosis compared to single-agent treatments .

Propriétés

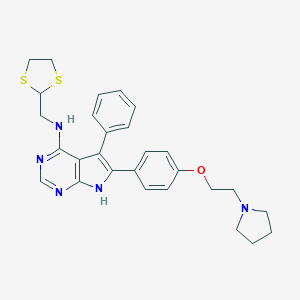

IUPAC Name |

N-(1,3-dithiolan-2-ylmethyl)-5-phenyl-6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLXSIPWULUCRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.